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molecular formula C8H10O3 B189043 2,4,5-Trimethylfuran-3-carboxylic acid CAS No. 28730-32-7

2,4,5-Trimethylfuran-3-carboxylic acid

Cat. No. B189043
M. Wt: 154.16 g/mol
InChI Key: BAZBYDHOWMSZBD-UHFFFAOYSA-N
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Patent
US04054585

Procedure details

A mixture of 3-hydroxy-2-butanone (90g.) ethyl acetoacetate (175g.), absolute ethanol (150 ml.) and anhydrous zinc chloride (100g.) was heated under reflux for 24 hours. The cooled solution was poured into water and extracted with benzene. The benzene extract was washed successively with 30% aqueous sodium bisulfite, 5% sodium hydroxide, dilute hydrochloric acid and finally with water. The solvent was removed and the residual ester saponified with aqueous-alcoholic alkali as in example 18 to yield 149 g. or 96% yield of the 2,4,5-trimethyl-3-furoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]([CH3:6])[C:3](=[O:5])[CH3:4].[C:7]([O:13]CC)(=[O:12])[CH2:8][C:9]([CH3:11])=O.C(O)C>[Cl-].[Zn+2].[Cl-].O>[CH3:11][C:9]1[O:5][C:3]([CH3:4])=[C:2]([CH3:6])[C:8]=1[C:7]([OH:13])=[O:12] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
EXTRACTION
Type
EXTRACTION
Details
The benzene extract
WASH
Type
WASH
Details
was washed successively with 30% aqueous sodium bisulfite, 5% sodium hydroxide, dilute hydrochloric acid and finally with water
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to yield 149 g

Outcomes

Product
Name
Type
product
Smiles
CC=1OC(=C(C1C(=O)O)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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